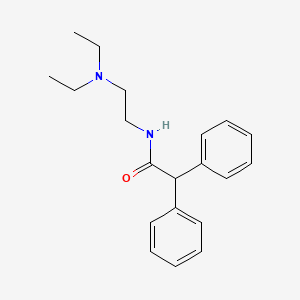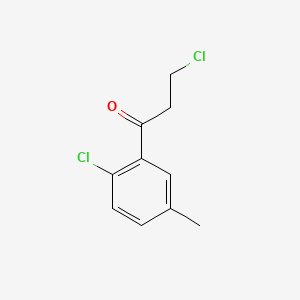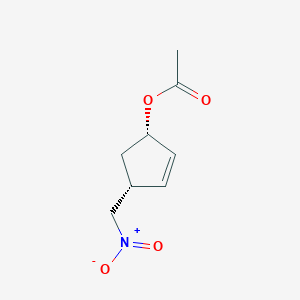
2-Cyclopenten-1-ol,4-(nitromethyl)-,acetate(ester),(1S,4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring, a nitromethyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclopentene structure.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nitration reaction, where a nitro compound reacts with the cyclopentene ring under acidic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the acetate ester can undergo hydrolysis to release the active hydroxyl compound. These interactions can modulate various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-ol, 4-amino-, (1S,4R): Similar structure but with an amino group instead of a nitromethyl group.
2-Cyclopenten-1-ol, 4-hydroxy-, (1S,4R): Similar structure but with a hydroxyl group instead of a nitromethyl group.
Uniqueness
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is unique due to the presence of the nitromethyl group and the acetate ester, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
[(1S,4R)-4-(nitromethyl)cyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-3-2-7(4-8)5-9(11)12/h2-3,7-8H,4-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
WFNNYRBMHTUUIR-JGVFFNPUSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H](C=C1)C[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1CC(C=C1)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


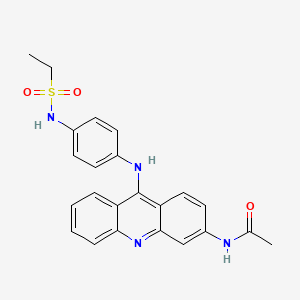
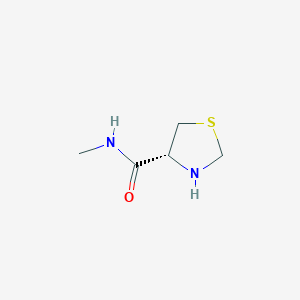
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
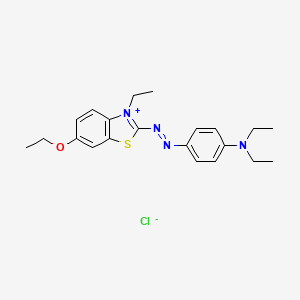
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
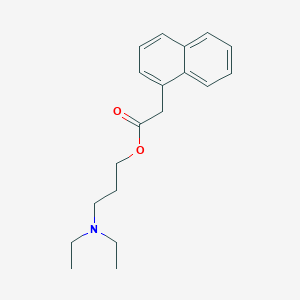

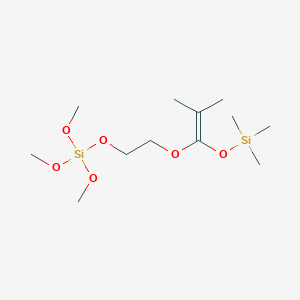

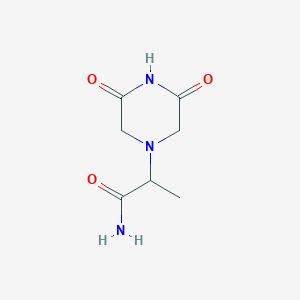
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
